molecular formula C11H9NOS B185637 2-[(2-Thienylmethylene)amino]phenol CAS No. 1435-04-7

2-[(2-Thienylmethylene)amino]phenol

Cat. No.: B185637
CAS No.: 1435-04-7
M. Wt: 203.26 g/mol
InChI Key: IHDRGBZVVCOUIA-UHFFFAOYSA-N
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Description

2-[(2-Thienylmethylene)amino]phenol is a Schiff base synthesized via the condensation of 2-aminophenol with 2-thiophenecarbaldehyde. This compound features a planar aromatic phenol ring linked to a thiophene moiety through an imine (-CH=N-) bridge. The structural configuration enables coordination with transition metals, making it valuable in catalysis, materials science, and biomedicine . Its electronic properties are influenced by the electron-rich thiophene and the phenolic -OH group, which facilitate π-π stacking and hydrogen bonding in crystalline states .

Properties

CAS No.

1435-04-7

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

2-(thiophen-2-ylmethylideneamino)phenol

InChI

InChI=1S/C11H9NOS/c13-11-6-2-1-5-10(11)12-8-9-4-3-7-14-9/h1-8,13H

InChI Key

IHDRGBZVVCOUIA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N=CC2=CC=CS2)O

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=CC=CS2)O

Other CAS No.

1435-04-7

Origin of Product

United States

Comparison with Similar Compounds

Structural and Crystallographic Differences

Key structural variations among analogous Schiff bases arise from substituent positions and heteroatom inclusion:

Compound Substituent Position Heteroatom Dihedral Angle (Aromatic Rings) Crystal Packing Features
2-[(2-Thienylmethylene)amino]phenol -OH at C2 S (thiophene) 60.64° (phenol-thiophene) π-π stacking (3.58 Å), C–H···π interactions
4-Nitro-2-[(2-thienylmethylene)amino]phenol -NO₂ at C4 S (thiophene) Not reported Enhanced planarity due to nitro group
4-{[(1E)-2-Furylmethylene]amino}phenol -OH at C4 O (furan) Not reported Reduced π-stacking vs. thiophene derivatives
2-[(Pyridin-2-ylmethylene)amino]phenol -OH at C2 N (pyridine) 45–55° (pyridine-phenol) Stronger metal coordination via pyridine N

Key Observations :

  • The thiophene moiety in this compound enhances electron delocalization compared to furan or pyridine-based analogues, improving stability in coordination complexes .
  • Nitro-substituted derivatives (e.g., 4-nitro variant) exhibit increased electron-withdrawing effects, altering redox potentials and DNA-binding affinities .

Electronic and Spectroscopic Properties

UV-Vis and fluorescence spectra reveal distinct electronic behaviors:

Compound λmax (nm) Fluorescence Quenching (Kapp, M<sup>−1</sup>) Metal Coordination Impact
This compound 320–340 1.46 × 10⁶ (Cu complex) High DNA intercalation via thiophene π-system
4-Nitro derivative 360–380 Not reported Nitro group reduces electron density, weakening DNA binding
Pyridine-based analogue 310–330 9.14 × 10⁵ (Co complex) Pyridine N enhances metal binding but reduces π-stacking

Insights :

  • Thiophene-containing Schiff bases exhibit superior DNA intercalation due to extended π-conjugation, as evidenced by higher apparent binding constants (Kapp) in metal complexes .
  • Nitro groups redshift absorption maxima but may compromise bioactivity by reducing electron density at the imine bridge .
DNA Interaction and Anticancer Potential
  • This compound Cu(II) complex: Displays a Kapp of 1.46 × 10⁶ M<sup>−1</sup> with DNA, outperforming Co and Ni analogues (Kapp ~10⁵ M<sup>−1</sup>) .
Magnetic and Catalytic Properties
  • Co and Ni complexes : Exhibit ferromagnetic coupling (J = +12 cm<sup>−1</sup> for Co), whereas Cu complexes show antiferromagnetic behavior .
  • Pyridine-based analogues : Preferred in catalysis (e.g., oxidation reactions) due to stronger Lewis acidity from pyridine N .

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